Cladribine

Description

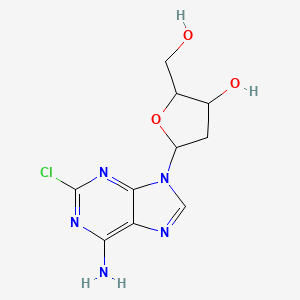

This compound is 2'-Deoxyadenosine in which the hydrogen at position 2 on the purine ring has been substituted by chlorine. It inhibits the synthesis and repair of DNA, particularly in lymphocytes and monocytes, and is used as an antimetabolite antineoplastic drug for the treatment of lymphoid malignancies including hairy-cell leukaemia and chronic lymphocytic leukaemia. It has a role as an antineoplastic agent and an immunosuppressive agent. It is a purine 2'-deoxyribonucleoside and an organochlorine compound.

This compound is a purine analogue or a chlorinated derivative of adenine that causes apoptosis of B and T lymphocytes. This compound was first approved in the United States in 1993 initially as a treatment for a number of hematological malignancies; currently, it is approved for the treatment of hairy cell leukemia. In 2017 in Europe and in 2019 in the United States, this compound was also approved for the treatment multiple sclerosis.

This compound is a Purine Antimetabolite.

This compound is a purine analogue and antineoplastic agent used primarily in the therapy of hairy cell leukemia. This compound is typically given intravenously daily for 7 days, usually as a single course, and has not been associated with serum enzyme elevations during therapy or with instances of clinically apparent acute liver injury with jaundice.

This compound is a purine nucleoside antimetabolite analogue. This compound triphosphate, a phosphorylated metabolite of this compound, incorporates into DNA, resulting in single-strand breaks in DNA, depletion of nicotinamide adenine dinucleotide (NAD) and adenosine triphosphate (ATP), and apoptosis. Because this agent is resistant to adenosine deaminase, an enzyme that inactivates some antineoplastic agents, it is selectively toxic to lymphocytes and monocytes which exhibit little deoxynucleotide deaminase activity. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1993 and has 5 approved and 23 investigational indications. This drug has a black box warning from the FDA.

An antineoplastic agent used in the treatment of lymphoproliferative diseases including hairy-cell leukemia.

Properties

IUPAC Name |

(2R,3S,5R)-5-(6-amino-2-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOAARAWEBMLNO-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022828 | |

| Record name | Cladribine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cladribine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.35e+00 g/L | |

| Record name | Cladribine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

9-(2-deoxy-beta-D-erythro-pentofurnaosyl)-9H-purin-2,6-diamine; 9-(2-deoxy-beta-D-erythro-pentofurnaosyl)-2-methoxy-9H-purin-6-amine; 2-chloro-7H-purin-6-amine; 2-chloro-9-(2-deoxy-alpha-D-erythro-pentofurnaosyl)-9H-purin-6-amine; 2-deoxy-D-erythro-pentofurnaose; 4-methylbenzamide; methyl 4-methylbenzoate | |

| Record name | CLADRIBINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water, softens at 210-215 °C, solidifies and turns brown ... Also reported as crystals from ethanol | |

CAS No. |

4291-63-8 | |

| Record name | Cladribine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4291-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cladribine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004291638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cladribine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00242 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cladribine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S,5R)-5-(6-Amino-2-chloropurin-9-yl)-2-(hydroxymethyl)oxalan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLADRIBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47M74X9YT5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLADRIBINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cladribine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 °C (softens), resolidifies, turns brown and does not melt below 300 °C, 215 °C | |

| Record name | Cladribine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00242 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLADRIBINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cladribine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Journey of Cladribine: From Discovery to a Dual-Indication Therapeutic

An In-depth Technical Guide on the Discovery and Development of Cladribine

Introduction

This compound (2-chloro-2'-deoxyadenosine or 2-CdA) stands as a significant achievement in drug development, with a remarkable trajectory from its initial synthesis to its approval for two distinct and debilitating diseases: Hairy Cell Leukemia (HCL) and Relapsing-Remitting Multiple Sclerosis (RRMS). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and pivotal clinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Early Development

The story of this compound begins in the late 1970s at the Scripps Research Institute, where researchers were investigating purine nucleoside analogs for their potential in treating lymphoid malignancies.[1] The design of this compound was inspired by the understanding of adenosine deaminase (ADA) deficiency, a genetic disorder leading to the accumulation of toxic deoxyadenosine metabolites in lymphocytes.[2] Scientists hypothesized that a synthetic adenosine analog resistant to deamination could selectively target and eliminate cancerous lymphocytes.

This line of inquiry led to the synthesis of 2-chlorodeoxyadenosine (2-CdA).[2] Early studies demonstrated its potent cytotoxic effects on lymphocytes. Subsequent preclinical and clinical investigations at Scripps Clinic, spearheaded by pioneers like Dr. Ernest Beutler, established its remarkable efficacy in treating Hairy Cell Leukemia, a rare and chronic B-cell malignancy.[3] A single 7-day infusion of this compound was found to induce complete and long-lasting remissions in a majority of HCL patients.[3][4] This led to its initial FDA approval for HCL under the brand name Leustatin.[5]

Years later, recognizing its profound and selective impact on lymphocyte populations, researchers began to explore this compound's potential in autoimmune diseases, particularly Multiple Sclerosis, where lymphocytes play a central role in the inflammatory cascade that damages the central nervous system. This led to a new chapter in this compound's development, culminating in its approval as an oral therapy for relapsing forms of MS.

Timeline of Key Milestones

| Year(s) | Milestone | Organization/Individuals Involved |

| Late 1970s | Initial investigation of purine nucleoside analogs.[1] | Scripps Research Institute |

| ~1980s | Synthesis and initial characterization of 2-chlorodeoxyadenosine (this compound). | Scripps Research Institute |

| 1993 | FDA approval of intravenous this compound (Leustatin®) for Hairy Cell Leukemia.[5] | Ortho Biotech (Johnson & Johnson) / Scripps Research |

| 2005-2007 | Patient recruitment for the CLARITY (this compound Tablets treating MS orallY) Phase III trial for Multiple Sclerosis.[6] | Merck Serono |

| 2017 | European Medicines Agency (EMA) approval of oral this compound (Mavenclad®) for highly active relapsing Multiple Sclerosis. | Merck Serono |

| 2019 | FDA approval of oral this compound (Mavenclad®) for relapsing forms of Multiple Sclerosis.[7] | EMD Serono |

Mechanism of Action

This compound is a prodrug, a synthetic purine nucleoside analog of deoxyadenosine. Its selective cytotoxicity towards lymphocytes is attributed to the unique enzymatic machinery within these cells.

Cellular Uptake and Activation

This compound enters cells via nucleoside transporter proteins.[8] Inside the cell, it is phosphorylated by the enzyme deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP).[8][9] Lymphocytes, particularly B and T cells, have high levels of dCK and relatively low levels of 5'-nucleotidase (5'-NT), the enzyme that dephosphorylates and inactivates Cd-ATP.[8] This enzymatic imbalance leads to the selective accumulation of toxic Cd-ATP within lymphocytes.

Disruption of DNA Synthesis and Repair

Cd-ATP interferes with crucial cellular processes, primarily DNA synthesis and repair. It is incorporated into the DNA strand during replication, leading to the inhibition of DNA synthesis and the accumulation of DNA strand breaks.[8][9] Furthermore, Cd-ATP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.[10]

Induction of Apoptosis

The accumulation of DNA damage and the inhibition of DNA repair mechanisms trigger programmed cell death, or apoptosis. This compound-induced apoptosis is mediated through both caspase-dependent and caspase-independent pathways.[9] The process involves the activation of p53, the release of cytochrome c from the mitochondria, and the activation of caspases, ultimately leading to the demise of the targeted lymphocytes.[8][11]

Experimental Protocols

Synthesis of 2-chloro-2'-deoxyadenosine (this compound)

A common and efficient method for the synthesis of this compound involves a two-step process starting from 2,6-dichloropurine and a protected 1-chloro-2-deoxyribose derivative.[12]

Step 1: Glycosylation

-

Preparation of the purine salt: 2,6-dichloropurine is treated with a base, such as potassium t-butoxide, in an anhydrous solvent like 1,2-dimethoxyethane at 0°C to form the potassium salt. The solvent is then evaporated.[12]

-

Coupling reaction: The purine salt is suspended in a mixture of anhydrous acetonitrile and tetrahydrofuran. A solution of 3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranosyl chloride (a protected 1-chlorosugar) in an anhydrous solvent is then added gradually to the suspension under an inert atmosphere (e.g., argon) at room temperature.[12] The reaction mixture is stirred for a specified period to allow for the glycosylation to occur, forming the protected nucleoside.

-

Work-up and purification: The reaction mixture is worked up by evaporation and subsequent purification, often involving column chromatography on silica gel, to isolate the desired protected 2,6-dichloropurine nucleoside.[12]

Step 2: Ammonolysis and Deprotection

-

Ammonolysis: The purified protected nucleoside is dissolved in a mixture of methanol and tetrahydrofuran and treated with a saturated solution of ammonia in methanol.[12] This step selectively replaces the chloro group at the 6-position with an amino group.

-

Deprotection: The ammonolysis reaction also cleaves the p-toluoyl protecting groups from the sugar moiety.

-

Purification: The final product, this compound, is purified by column chromatography to yield a white solid.[12]

Deoxycytidine Kinase (dCK) Activity Assay

The activity of dCK, the key enzyme in this compound's activation, can be measured using various methods, including luminescence-based assays.

Principle: The assay indirectly measures dCK activity by quantifying the amount of ATP consumed during the phosphorylation of a substrate (e.g., deoxycytidine or this compound). The remaining ATP is then used in a luciferase-catalyzed reaction that produces light, which is inversely proportional to the dCK activity.[7][13]

Protocol Outline:

-

Enzyme enrichment: dCK is enriched from cell lysates using techniques like anion-exchange chromatography (e.g., Q Sepharose beads).[7]

-

Kinase reaction: The enriched dCK fraction is incubated in a reaction buffer containing a known concentration of ATP, a kinase buffer, and the substrate (e.g., this compound).[7]

-

Luminescence detection: After a specific incubation period, a luciferin/luciferase-containing reagent (e.g., Kinase-Glo™) is added to the reaction mixture. The luminescence is then measured using a luminometer.[7]

-

Calculation: The dCK activity is calculated based on the decrease in luminescence compared to a control reaction without the substrate.[7]

DNA Fragmentation Assay

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized by agarose gel electrophoresis.[3][14]

Protocol Outline:

-

Cell treatment: Cells are treated with this compound for a specified duration to induce apoptosis.

-

Cell lysis: The treated cells are harvested and lysed using a lysis buffer (e.g., containing Triton X-100 or SDS) to release the cellular contents, including the DNA.[3][15]

-

DNA extraction: The DNA is extracted from the lysate using phenol-chloroform extraction and precipitated with ethanol.[15]

-

RNase and Proteinase K treatment: The DNA precipitate is treated with RNase to remove contaminating RNA and with Proteinase K to digest proteins.[3]

-

Agarose gel electrophoresis: The purified DNA is loaded onto an agarose gel containing a DNA stain (e.g., ethidium bromide) and subjected to electrophoresis.

-

Visualization: The DNA fragments are visualized under UV light. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments of multiples of ~180-200 base pairs.[3]

Clinical Development and Efficacy

This compound has undergone extensive clinical evaluation for both Hairy Cell Leukemia and Multiple Sclerosis, demonstrating significant efficacy in both indications.

Hairy Cell Leukemia

Pivotal studies conducted at the Scripps Clinic established the high efficacy of a single course of intravenous this compound in HCL.

Table 1: Efficacy of this compound in Hairy Cell Leukemia (Scripps Clinic Experience)

| Study Cohort | Number of Patients | Complete Response (CR) | Partial Response (PR) | Overall Response Rate (ORR) | Median Response Duration | Reference |

| Early Cohort | 144 | 85% | 12% | 97% | Not specified | [16] |

| Young Patients (≤40 years) | 83 (evaluable) | 88% | 12% | 100% | 57 months (for CR) | [1] |

| Long-term Follow-up | 358 | 91% (initial CR) | 7% (initial PR) | 98% | 16 years (median time from this compound in continuous responders) | [17] |

Multiple Sclerosis

The development of an oral formulation of this compound for MS was a major breakthrough. The clinical development program included several key Phase III trials.

CLARITY (this compound Tablets treating MS orallY)

This pivotal, two-year, placebo-controlled study evaluated two cumulative doses of oral this compound in patients with RRMS.[18][19]

ORACLE MS (Oral this compound in Early Multiple Sclerosis)

This trial investigated the efficacy of oral this compound in patients with a first clinical demyelinating event (clinically isolated syndrome) at high risk of converting to clinically definite MS.[5][20]

ONWARD (Oral this compound With Rebif®)

This Phase II study assessed the efficacy and safety of adding oral this compound to interferon-beta-1a therapy in patients with RRMS who had an inadequate response to interferon-beta-1a alone.[21][22]

Table 2: Key Efficacy Outcomes of Pivotal Phase III Trials of Oral this compound in Multiple Sclerosis

| Trial | Patient Population | Treatment Arms | N | Primary Endpoint | Key Secondary Endpoints | Reference |

| CLARITY | Relapsing-Remitting MS | This compound 3.5 mg/kg, this compound 5.25 mg/kg, Placebo | 1326 | Annualized Relapse Rate (ARR) at 96 weeks | Proportion of relapse-free patients, Disability progression (EDSS) | [18][19] |

| Results (3.5 mg/kg vs. Placebo): | 0.14 vs. 0.33 (58% reduction, p<0.001) | 79.7% vs. 60.9% relapse-free, 33% reduction in risk of 3-month sustained disability progression | [18] | |||

| ORACLE MS | First Clinical Demyelinating Event | This compound 3.5 mg/kg, this compound 5.25 mg/kg, Placebo | 616 | Time to conversion to Clinically Definite MS (CDMS) | MRI lesion activity | [5][20] |

| Results (3.5 mg/kg vs. Placebo): | 67% risk reduction (HR 0.33, p<0.0001) | Significant reduction in T1 Gd+ and active T2 lesions | [20] | |||

| ONWARD | Relapsing MS with inadequate response to IFN-β | This compound 3.5 mg/kg + IFN-β, Placebo + IFN-β | 172 | Qualifying relapse rate at 96 weeks | MRI lesion activity | [21][22] |

| Results (this compound + IFN-β vs. Placebo + IFN-β): | 63% relative reduction (p=0.001) | Significant reduction in T1 Gd+ and active T2 lesions | [21][22] |

Safety Profile

The most common adverse event associated with this compound is lymphopenia, an expected consequence of its mechanism of action.[23][24] In clinical trials for MS, most cases of lymphopenia were mild to moderate.[24] Other common side effects include upper respiratory tract infections and headaches.[24] The risk of malignancy has been a topic of investigation, but long-term data from clinical trials and post-marketing surveillance have not shown a significant increase in the risk of cancer compared to the general population.[25][26]

Table 3: Overview of Common Adverse Events with Oral this compound in Multiple Sclerosis (CLARITY study, 3.5 mg/kg dose)

| Adverse Event | This compound 3.5 mg/kg (%) | Placebo (%) | Reference |

| Lymphopenia | 21.6 | 1.8 | [24] |

| Headache | 24.2 | 17.2 | [24] |

| Nasopharyngitis | 14.4 | 12.9 | [24] |

| Upper Respiratory Tract Infection | 12.6 | 9.7 | [24] |

| Nausea | 10.0 | 9.0 | [24] |

Conclusion

The development of this compound is a testament to the power of rational drug design and the potential for a single molecule to have a profound impact on diverse diseases. From its origins in the study of purine metabolism to its current dual role in oncology and neurology, this compound's journey highlights the importance of understanding fundamental biological pathways. For researchers and clinicians, it serves as a powerful tool and a compelling example of a targeted therapy that has significantly improved the lives of patients with Hairy Cell Leukemia and Multiple Sclerosis. The ongoing research into its long-term effects and potential in other conditions will undoubtedly continue to shape its legacy in the years to come.

References

- 1. ashpublications.org [ashpublications.org]

- 2. m.youtube.com [m.youtube.com]

- 3. DNA Laddering Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. 20-Year Data on 'Young' Patients With Hairy Cell Leukemia [medscape.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Early MRI outcomes in participants with a first clinical demyelinating event at risk of multiple sclerosis in the ORACLE-MS study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Different Susceptibility of T and B Cells to this compound Depends On Their Levels of Deoxycytidine Kinase Activity Linked to Activation Status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. The intrinsic or the extrinsic pathways of apoptosis in the epidermis after this compound application? [scirp.org]

- 11. 2-Chlorodeoxyadenosine (this compound) induces apoptosis in human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. openaccesspub.org [openaccesspub.org]

- 13. researchgate.net [researchgate.net]

- 14. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]

- 15. scribd.com [scribd.com]

- 16. The Scripps Clinic experience with 2-chlorodeoxyadenosine in the treatment of hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Very long-term eradication of minimal residual disease in patients with hairy cell leukemia after a single course of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MAVENCLAD® (this compound) Tablets for RMS & SPMS | Safety Info [mavenclad.com]

- 19. newswire.ca [newswire.ca]

- 20. Effect of oral this compound on time to conversion to clinically definite multiple sclerosis in patients with a first demyelinating event (ORACLE MS): a phase 3 randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound tablets added to IFN-β in active relapsing MS: The ONWARD study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. neurology.org [neurology.org]

- 23. cladribinetabletsinfo.global [cladribinetabletsinfo.global]

- 24. Expert Narrative Review of the Safety of this compound Tablets for the Management of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Safety & Tolerability [mavenclad.com]

- 26. EMD Serono Medical [medical.emdserono.com]

An In-depth Technical Guide to the Chemical and Enzymatic Synthesis of 2-chlorodeoxyadenosine (Cladribine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chlorodeoxyadenosine (Cladribine) is a potent antineoplastic and immunosuppressive agent, approved for the treatment of hairy cell leukemia and relapsing forms of multiple sclerosis. Its synthesis has been a subject of extensive research, leading to the development of various chemical and enzymatic methodologies. This technical guide provides a comprehensive overview of the core synthetic strategies for this compound, presenting detailed experimental protocols, comparative data on reaction yields, and visualizations of synthetic workflows and its mechanism of action. The information is curated to serve as a valuable resource for researchers and professionals involved in the synthesis and development of purine nucleoside analogues.

Introduction

This compound (2-CdA) is a synthetic analogue of deoxyadenosine, characterized by the substitution of a hydrogen atom with a chlorine atom at the 2-position of the purine ring. This modification renders the molecule resistant to deamination by adenosine deaminase (ADA), thereby increasing its intracellular half-life and therapeutic efficacy. The synthesis of this compound has evolved from classical chemical methods, often involving multiple steps and challenging purifications, to more streamlined and environmentally benign enzymatic approaches. This guide will delve into the key synthetic routes, providing practical experimental details and comparative data.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be broadly categorized into two main strategies: the direct glycosylation of a purine base with a deoxyribose derivative and the chemical modification of a pre-existing nucleoside.

Direct Glycosylation Methods

Direct glycosylation involves the formation of the N-glycosidic bond between a purine base, such as 2,6-dichloropurine or 2-chloroadenine, and a protected 2-deoxyribose moiety.

A widely employed method is the Vorbrüggen glycosylation, which typically involves the reaction of a silylated purine base with a protected 1-O-acetyl- or 1-chloro-2-deoxyribofuranose derivative in the presence of a Lewis acid catalyst.

Experimental Protocol: Vorbrüggen Glycosylation for this compound Synthesis [1]

-

Silylation of 2-chloroadenine: A mixture of 2-chloroadenine and a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA) in an aprotic solvent (e.g., acetonitrile) is heated under reflux until a clear solution is obtained.

-

Glycosylation: The solution is cooled, and a Lewis acid catalyst (e.g., triflic acid, 20 mol%) is added, followed by the addition of a protected 1-O-acetyl-2-deoxy-α,β-D-ribofuranose.

-

Reaction and Isolation: The reaction mixture is stirred at a controlled temperature. The desired β-anomer selectively precipitates from the solution. An aging step can be employed to allow the unwanted α-anomer remaining in solution to isomerize to the β-anomer, thereby increasing the yield. The precipitated product is isolated by filtration.

-

Deprotection: The protected nucleoside is treated with a base (e.g., sodium methoxide in methanol) to remove the protecting groups.

-

Purification: The crude this compound is purified by recrystallization to yield the final product.

This method involves the coupling of a purine salt (e.g., potassium salt of 2,6-dichloropurine) with a protected 1-α-chlorosugar.

Experimental Protocol: Two-Step Synthesis via Anion Glycosylation [2][3]

-

Salt Formation: 2,6-dichloropurine is treated with a base like potassium t-butoxide in an anhydrous solvent (e.g., 1,2-dimethoxyethane) at 0°C to form the potassium salt.

-

Coupling Reaction: The solvent is evaporated, and the residue is suspended in a mixture of anhydrous acetonitrile and tetrahydrofuran. Crystalline 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose is then added gradually. The reaction is stirred under argon at room temperature.

-

Work-up and Purification of Intermediate: Insoluble materials are removed by filtration, and the solvent is evaporated. The residue is purified by silica gel chromatography to afford the protected 2,6-dichloro-9-(3′,5′-di-O-p-toluoyl-2′-deoxy-β-D-ribofuranosyl)-9H-purine.

-

Ammonolysis and Deprotection: The purified intermediate is dissolved in a solution of ammonia in methanol and stirred at room temperature, followed by heating to 35-40°C.

-

Final Purification: The solvent is evaporated, and the residue is purified by silica gel chromatography to yield this compound as a white solid.

Synthesis from Pre-existing Nucleosides

An alternative approach involves the chemical modification of readily available nucleosides like 2'-deoxyadenosine.

Experimental Protocol: Synthesis from 2'-Deoxyadenosine [4]

-

Protection: Fully protect the 2'-deoxyadenosine.

-

Nitration: The protected 2'-deoxyadenosine is treated with a nitrating mixture, such as 2,2,2-trifluoroacetic anhydride and tetrabutylammonium nitrate, in an anhydrous solvent like chloroform at 0°C to yield the protected 2-nitro-2'-deoxyadenosine.

-

Substitution with Chloride: The nitro group is then substituted with a chloride ion.

-

Deprotection: The protecting groups are removed to yield this compound.

Data Presentation: Comparison of Chemical Synthesis Methods

| Method | Starting Materials | Key Reagents | Overall Yield | Reference |

| Vorbrüggen Glycosylation | 2-chloroadenine, protected 1-O-acetyl-2-deoxy-ribofuranose | Triflic acid, silylating agent | Up to 43% | [1] |

| Anion Glycosylation | 2,6-dichloropurine, protected 1-α-chlorosugar | Potassium t-butoxide, ammonia in methanol | 50-56% | [2][3] |

| From 2'-Deoxyadenosine | 2'-deoxyadenosine | 2,2,2-trifluoroacetic anhydride, tetrabutylammonium nitrate | 44.8% | [4] |

Enzymatic Synthesis of this compound

Enzymatic methods offer several advantages over chemical synthesis, including high regio- and stereoselectivity, milder reaction conditions, and reduced environmental impact. These methods primarily rely on transglycosylation reactions catalyzed by specific enzymes.

Transglycosylation using Nucleoside Deoxyribosyltransferases (NDTs)

NDTs catalyze the transfer of a deoxyribosyl moiety from a donor nucleoside to a purine or pyrimidine base.

Experimental Protocol: Enzymatic Synthesis using Immobilized Lactobacillus delbrueckii NDT (LdNDT) [5]

-

Enzyme Immobilization: Lactobacillus delbrueckii NDT (LdNDT) is immobilized, for example, by covalent attachment to glutaraldehyde-activated biomimetic silica nanoparticles followed by entrapment in calcium alginate.

-

Reaction Mixture: The immobilized enzyme is added to a buffered solution (e.g., 25 mM Tris-HCl, pH 7.0) containing the deoxyribose donor (e.g., 1.5 mM thymidine) and the base acceptor (0.5 mM 2-chloroadenine).

-

Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 50°C) with shaking.

-

Reaction Termination and Analysis: The reaction is stopped by inactivating the enzyme (e.g., by adding cold methanol and heating). The product formation is monitored and quantified by HPLC.

-

Scale-Up: For larger scale synthesis, the reaction can be performed in a batch system with an airlift column.

Transglycosylation using Purine Nucleoside Phosphorylases (PNPs)

PNPs catalyze the reversible phosphorolysis of purine nucleosides to the corresponding purine base and α-D-ribose-1-phosphate. This reaction can be coupled with the synthesis of a new nucleoside.

Experimental Protocol: PNP-Catalyzed Synthesis of this compound

-

Reaction Setup: A reaction mixture is prepared in a phosphate buffer (e.g., 10 mM K-phosphate buffer, pH 7.0) containing the deoxyribose donor (e.g., 2'-deoxyguanosine), the acceptor base (2-chloroadenine), and the PNP enzyme (e.g., from Aeromonas hydrophila).

-

Incubation: The reaction is incubated at an elevated temperature (e.g., 65°C) for a specific duration (e.g., 7 hours).

-

Product Isolation: The reaction mixture is then processed to isolate the this compound product.

Data Presentation: Comparison of Enzymatic Synthesis Methods

| Method | Enzyme | Donor Nucleoside | Acceptor Base | Yield | Reference |

| Immobilized NDT | Lactobacillus delbrueckii NDT | Thymidine | 2-chloroadenine | High conversion | [5] |

| PNP-catalyzed | Purine Nucleoside Phosphorylase | 2'-deoxyguanosine | 2-chloroadenine | 81% (isolated) | [1] |

Mandatory Visualizations

Synthetic Workflows

Caption: A simplified workflow of this compound synthesis via Vorbrüggen glycosylation.

Caption: General workflow for the enzymatic synthesis of this compound by transglycosylation.

Mechanism of Action: Intracellular Activation of this compound

This compound is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[6][7]

Caption: Intracellular phosphorylation cascade activating this compound to its cytotoxic form.

Once inside the cell, this compound is phosphorylated by deoxycytidine kinase (dCK) to 2-chlorodeoxyadenosine 5'-monophosphate (2-CdAMP).[6] Subsequent phosphorylations yield the active triphosphate form, 2-chlorodeoxyadenosine 5'-triphosphate (2-CdATP).[6] 2-CdATP is then incorporated into DNA, leading to the inhibition of DNA synthesis and repair, ultimately inducing apoptosis (programmed cell death).[6][8] The selective toxicity of this compound towards lymphocytes is attributed to the high levels of dCK and low levels of 5'-nucleotidase (an enzyme that deactivates this compound) in these cells.[8]

Conclusion

The synthesis of this compound has been achieved through a variety of chemical and enzymatic routes. While chemical methods, such as Vorbrüggen glycosylation and modifications of existing nucleosides, have been well-established, they often involve harsh conditions and can result in modest yields. Enzymatic syntheses, employing enzymes like NDTs and PNPs, have emerged as highly efficient and environmentally friendly alternatives, offering high selectivity and yields under mild conditions. The choice of synthetic route will depend on factors such as scale, cost, and desired purity. The continued development of novel biocatalysts and process optimization will likely further enhance the efficiency and accessibility of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. openaccesspub.org [openaccesspub.org]

- 3. openaccesspub.org [openaccesspub.org]

- 4. researchgate.net [researchgate.net]

- 5. Green Production of this compound by Using Immobilized 2′-Deoxyribosyltransferase from Lactobacillus delbrueckii Stabilized through a Double Covalent/Entrapment Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

Cladribine's Apoptotic Onslaught: A Technical Guide to its Mechanisms in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Cladribine (2-chloro-2'-deoxyadenosine, 2-CdA), a purine nucleoside analog, is a potent chemotherapeutic agent with established efficacy in various hematologic malignancies, including hairy cell leukemia and B-cell chronic lymphocytic leukemia.[1] Its therapeutic action is primarily attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. This in-depth technical guide elucidates the core apoptotic pathways triggered by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the intricate signaling cascades involved.

Core Mechanism of Action

This compound is a prodrug that enters cells via nucleoside transporters.[1] Intracellularly, it is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP).[2][3] The accumulation of Cd-ATP within lymphocytes is particularly high due to high levels of dCK and low levels of deactivating 5'-nucleotidase.[2][4] Cd-ATP interferes with DNA synthesis and repair, leading to DNA strand breaks and subsequent activation of apoptotic pathways.[2][3][4]

Apoptosis Induction Pathways

This compound orchestrates apoptosis through a multi-pronged approach, engaging both the intrinsic and extrinsic pathways, often in a cell-type-specific manner.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis. This pathway converges on the mitochondria, leading to the release of pro-apoptotic factors.

-

DNA Damage and p53 Activation: The accumulation of DNA strand breaks caused by the incorporation of Cd-ATP activates the tumor suppressor protein p53.[3][5] Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, particularly Bax.[1][6]

-

Bcl-2 Family Regulation: this compound treatment has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Mcl-1 in a dose-dependent manner.[1][7] This shift in the Bax/Bcl-2 ratio is a critical event that leads to increased mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Transmembrane Potential (ΔΨm) Loss and Cytochrome c Release: The increased MOMP results in the loss of the mitochondrial transmembrane potential (ΔΨm) and the release of cytochrome c from the intermembrane space into the cytosol.[4][8][9]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase-3.[8][9][10]

-

Caspase-Independent Apoptosis: this compound can also induce apoptosis through a caspase-independent mechanism following the loss of ΔΨm. This involves the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which translocates to the nucleus and contributes to chromatin condensation and DNA fragmentation.[8][9]

The Extrinsic (Death Receptor) Pathway

This compound can also initiate apoptosis through the extrinsic pathway by modulating the expression and activity of death receptors on the cell surface.

-

Upregulation of Death Receptors: Studies have shown that this compound treatment can upregulate the expression of Death Receptor 4 (DR4).[1][11]

-

Caspase-8 Activation: The engagement of death receptors by their ligands (e.g., TRAIL) leads to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase-8.[1][11] Activated caspase-8 can then directly cleave and activate the executioner caspase-3.

-

Crosstalk with the Intrinsic Pathway: Activated caspase-8 can also cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to promote Bax/Bak activation and amplify the apoptotic signal through the intrinsic pathway.

Endoplasmic Reticulum (ER) Stress Pathway

Recent evidence suggests that this compound can induce apoptosis by triggering endoplasmic reticulum (ER) stress.[1]

-

ATF4-Mediated Apoptosis: this compound has been shown to activate ER stress, leading to the upregulation of Activating Transcription Factor 4 (ATF4). ATF4 expression is required for this compound-induced apoptosis in some cancer cell types.[1][12] The precise downstream effectors of ATF4 in this context are a subject of ongoing research but likely involve the regulation of Bcl-2 family proteins and other pro-apoptotic factors.

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize key quantitative data on the effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Multiple Myeloma Cell Lines

| Cell Line | IC50 (µmol/L) |

| U266 | ~2.43 |

| RPMI8226 | ~0.75 |

| MM1.S | ~0.18 |

Data extracted from a study on the inhibitory effects of this compound on multiple myeloma cell lines.[13]

Table 2: Apoptosis Induction in U266 Multiple Myeloma Cells

| This compound Concentration (µmol/L) | Percentage of Apoptotic Cells (Annexin V-positive) |

| 0 (untreated) | 5% |

| 2 | 15% |

| 5 | 21% |

| 10 | 33% |

Data from Annexin V staining and flow cytometry analysis of U266 cells treated with this compound.[13]

Table 3: Protein Expression Changes in Diffuse Large B-Cell Lymphoma (DLBCL) Cells

| Protein | Change upon this compound Treatment |

| c-FLIPL | Decreased |

| DR4 | Increased |

| Cleaved Caspase-8 | Increased |

| Bax | Upregulated |

| Mcl-1 | Downregulated |

| Bcl-2 | Downregulated |

Summary of Western blot analyses in DLBCL cell lines following this compound treatment.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's apoptotic mechanisms are provided below.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Induce apoptosis in cancer cells by treating with desired concentrations of this compound for the specified duration. Include an untreated control.

-

For suspension cells, collect cells by centrifugation.

-

For adherent cells, gently detach cells using a non-enzymatic cell dissociation solution.

-

Wash cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.

-

Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

-

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathways.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, etc.)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with this compound as required.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

-

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key apoptosis induction pathways of this compound.

Caption: this compound's multi-pathway induction of apoptosis.

Caption: Workflow for apoptosis analysis.

References

- 1. This compound Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells [medsci.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. 2-Chlorodeoxyadenosine (this compound) induces apoptosis in human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of p53 and p21(WAF1) expression on sensitivity of cancer cells to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Mechanisms of this compound-inducing apoptosis of multiple myeloma RPMI 8226 cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. doaj.org [doaj.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic potential of this compound in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Cladribine's Impact on DNA Synthesis and Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladribine (2-chloro-2'-deoxyadenosine, 2-CdA) is a purine nucleoside analog with potent cytotoxic effects, particularly on lymphocytes, making it an effective therapeutic agent for certain hematological malignancies and autoimmune diseases like multiple sclerosis. Its mechanism of action is intrinsically linked to the fundamental cellular processes of DNA synthesis and repair. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of this compound exposure, with a focus on its effects on DNA replication and the cellular response to DNA damage. We will delve into the quantitative aspects of its activity, detail key experimental protocols for its study, and visualize the intricate signaling pathways it perturbs.

Core Mechanism of Action: From Prodrug to DNA Damage

This compound is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects. Its selective toxicity towards lymphocytes is attributed to the high ratio of deoxycytidine kinase (dCK) to 5'-nucleotidase (5'-NT) in these cells.

1.1. Cellular Uptake and Activation:

This compound enters cells via nucleoside transporters. Inside the cell, it is phosphorylated by dCK to this compound monophosphate (Cd-AMP). Subsequent phosphorylations by other kinases lead to the formation of the active metabolite, this compound triphosphate (Cd-ATP). The resistance of this compound to deamination by adenosine deaminase (ADA) prolongs its intracellular half-life, contributing to its sustained effect.

1.2. Disruption of DNA Synthesis:

The primary mechanism of this compound's cytotoxicity is the disruption of DNA synthesis. Cd-ATP, as a structural analog of deoxyadenosine triphosphate (dATP), competes with the natural nucleotide for incorporation into the growing DNA strand by DNA polymerases. The incorporation of Cd-ATP leads to:

-

Chain Termination: The presence of chlorine at the 2' position of the purine ring can hinder the formation of subsequent phosphodiester bonds, leading to premature chain termination.

-

DNA Polymerase Inhibition: Cd-ATP can also directly inhibit the activity of DNA polymerases.

-

Inhibition of Ribonucleotide Reductase: Cd-ATP is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This inhibition depletes the intracellular pool of dNTPs, further hampering DNA synthesis and repair.

1.3. Induction of DNA Strand Breaks and Apoptosis:

The incorporation of Cd-ATP into DNA and the stalling of replication forks lead to the accumulation of DNA single- and double-strand breaks. This DNA damage triggers a robust cellular stress response, primarily mediated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways. Activation of these pathways leads to the phosphorylation of downstream effectors such as CHK2 and p53. The tumor suppressor protein p53, upon activation, can induce cell cycle arrest to allow for DNA repair or, if the damage is too extensive, initiate apoptosis.

This compound-induced apoptosis proceeds through both intrinsic (mitochondrial) and extrinsic pathways. The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the executioner caspase-3. The extrinsic pathway can be activated through the upregulation of death receptors like DR4, leading to the activation of caspase-8.

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data regarding the cytotoxic and biochemical effects of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U266 | Multiple Myeloma | 2.43 | |

| RPMI8226 | Multiple Myeloma | 0.75 | |

| MM1.S | Multiple Myeloma | 0.18 | |

| U2932 | Diffuse Large B-Cell Lymphoma | Not specified | |

| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | Not specified |

Table 2: Inhibition of Ribonucleotide Reductase by this compound Metabolites

| Inhibitor | Enzyme | Ki (µM) | Reference |

| This compound Triphosphate (ClATP) | Ribonucleotide Reductase-α | 0.5 ± 0.1 | |

| This compound Diphosphate (ClADP) | Ribonucleotide Reductase-α | 1.4 ± 0.7 |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % Cells in G1 Phase | % Cells in S Phase | Reference |

| U2932 | This compound (dose-dependent) | Increased | Decreased (from 35.56% to 22.89%) | |

| WSU-DLCL2 | This compound (dose-dependent) | Increased | Decreased (from 52.43% to 35.39%) | |

| U266 | This compound (2 µM, 24-72h) | Increased | Decreased | |

| RPMI8226 | This compound (24h) | Increased | Decreased |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on DNA synthesis and repair.

3.1. Quantification of DNA Strand Breaks by Comet Assay (Alkaline)

This protocol is adapted from established methods for single-cell gel electrophoresis.

Objective: To quantify DNA single- and double-strand breaks in individual cells following this compound treatment.

Materials:

-

CometSlide™ or similar specialized slides

-

Low melting point agarose (LMAgarose)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline unwinding and electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR® Green I)

-

Fluorescence microscope with appropriate filters

-

Image analysis software (e.g., Comet Assay IV, ImageJ)

Procedure:

-

Cell Preparation: Treat cells with desired concentrations of this compound for the specified duration. Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 105 cells/mL.

-

Slide Preparation: Mix 10 µL of cell suspension with 90 µL of molten LMAgarose (at 37°C). Immediately pipette 75 µL of the mixture onto a CometSlide™. Allow to solidify at 4°C for 10 minutes.

-

Lysis: Immerse slides in cold lysis solution for at least 1 hour at 4°C.

-

Alkaline Unwinding: Gently remove slides from the lysis solution and place them in a horizontal gel electrophoresis unit. Fill the unit with fresh, cold alkaline unwinding and electrophoresis buffer to a level just covering the slides. Let the slides sit for 20-40 minutes at 4°C in the dark.

-

Electrophoresis: Apply a voltage of 1 V/cm (e.g., 25 V for a 25 cm gel box) for 20-30 minutes at 4°C.

-

Neutralization and Staining: Gently remove the slides and wash them three times for 5 minutes each with neutralization buffer. Stain the slides with a diluted DNA stain for 5 minutes in the dark.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify the percentage of DNA in the tail, tail length, and tail moment.

3.2. Analysis of DNA Damage Response: Western Blot for Phosphorylated ATM and CHK2

This protocol outlines the detection of key phosphorylated proteins in the DNA damage response pathway activated by this compound.

Objective: To detect the activation of ATM and CHK2 kinases in response to this compound-induced DNA damage.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-CHK2 (Thr68), anti-CHK2

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound. Harvest and lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

3.3. Measurement of Intracellular this compound Triphosphate (Cd-ATP) by LC-MS/MS

This protocol provides a general workflow for the quantification of the active metabolite of this compound within cells.

Objective: To accurately measure the intracellular concentration of Cd-ATP.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Analytical column (e.g., Hypercarb)

-

Mobile phases (e.g., ammonium acetate buffer and acetonitrile)

-

Internal standard (e.g., a stable isotope-labeled analog of Cd-ATP)

-

Cell extraction solution (e.g., cold methanol/water)

Procedure:

-

Cell Extraction: Treat cells with this compound. Harvest a known number of cells and rapidly quench metabolic activity. Extract the intracellular metabolites using a cold extraction solution.

-

Sample Preparation: Centrifuge the extract to pellet cellular debris. Transfer the supernatant and evaporate to dryness. Reconstitute the sample in a suitable solvent.

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a specific gradient elution to separate Cd-ATP from other cellular components.

-

Quantification: Monitor the specific precursor-to-product ion transitions for Cd-ATP and the internal standard using multiple reaction monitoring (MRM). Generate a standard curve using known concentrations of Cd-ATP to quantify the amount in the cell extracts. Calculate the intracellular concentration based on the cell number and volume.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.

Caption: this compound's mechanism of action leading to apoptosis.

Caption: this compound-induced DNA damage response pathway.

Caption: Experimental workflow for the Comet Assay.

Conclusion

This compound's potent cytotoxic effects stem from its multifaceted disruption of DNA synthesis and the subsequent induction of a robust DNA damage response. As an in-depth understanding of these mechanisms is paramount for its clinical application and the development of novel therapeutic strategies, this guide provides a comprehensive overview for professionals in the field. The provided quantitative data, detailed experimental protocols, and visual representations of the signaling pathways offer a foundational resource for further research and development in this area. Future investigations may focus on elucidating the precise molecular interactions with different DNA polymerases and repair enzymes to further refine our understanding of this compound's activity and potential resistance mechanisms.

Cladribine: A Purine Nucleoside Analogue for Targeted Lymphocyte Depletion

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cladribine (2-chloro-2'-deoxyadenosine, 2-CdA) is a synthetic purine nucleoside analogue that acts as a prodrug, demonstrating significant efficacy in the treatment of certain hematological malignancies and relapsing forms of multiple sclerosis (MS). Its therapeutic effect is rooted in its ability to selectively induce apoptosis in lymphocytes. This targeted action is attributed to the unique enzymatic profile of these cells, specifically a high ratio of deoxycytidine kinase (dCK), the activating enzyme, to 5'-nucleotidase (5'-NT), a deactivating enzyme. This guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and toxicological profile. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.

Mechanism of Action

This compound is an analogue of the purine nucleoside deoxyadenosine. Its chemical structure, featuring a chlorine atom at the 2-position of the purine ring, confers resistance to degradation by the enzyme adenosine deaminase (ADA).[1] This resistance allows this compound to accumulate within cells.

The selective cytotoxicity of this compound towards lymphocytes is a consequence of their distinct metabolic machinery. Lymphocytes possess high levels of deoxycytidine kinase (dCK) and low levels of 5'-nucleotidase (5'-NT).[2] This enzymatic imbalance leads to the efficient phosphorylation and subsequent trapping of this compound's active metabolite within these cells, triggering apoptosis through multiple pathways.

Cellular Uptake and Activation

This compound enters cells, including B and T lymphocytes, via nucleoside transporter proteins.[3][4] Once inside the cell, it is phosphorylated by dCK to its active triphosphate form, 2-chlorodeoxyadenosine triphosphate (Cd-ATP).[2][4] This is the rate-limiting step in its activation.

Induction of Apoptosis

The accumulation of the active metabolite, Cd-ATP, disrupts cellular processes, leading to programmed cell death (apoptosis).[3]

-

DNA Synthesis Inhibition and Strand Breaks: Cd-ATP is incorporated into DNA during replication.[2] This incorporation inhibits DNA synthesis and repair mechanisms, leading to the accumulation of DNA strand breaks.[2][3]

-

Ribonucleotide Reductase Inhibition: Cd-ATP can also inhibit ribonucleotide reductase, an enzyme essential for producing the deoxyribonucleotides required for DNA synthesis, further depleting the cell of necessary building blocks.[2]

-

Mitochondrial Pathway Activation: The cellular stress and DNA damage trigger the release of cytochrome c from the mitochondria, activating the caspase cascade and culminating in apoptosis.[3]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

This compound can be administered intravenously, subcutaneously, or orally.[5] The oral formulation is rapidly absorbed. Key pharmacokinetic parameters are summarized below.

| Parameter | Value | Source(s) |

| Oral Bioavailability | ~40% | [6][7][8] |

| Time to Max. Concentration (Tmax) | 0.5 hours (fasted), 1.5 hours (with food) | [6][7] |

| Plasma Protein Binding | 20% | [6][7][8] |

| Volume of Distribution (Vd) | 480 - 490 L | [6][7] |

| Metabolism | Primarily intracellular phosphorylation | [4][5][8] |

| Elimination Half-life | ~24 hours (oral) | [8] |

| Excretion | Renal and non-renal routes | [6] |

| Intracellular Accumulation | ~30- to 40-fold in lymphocytes vs. extracellular | [6][7][8] |

Pharmacodynamics

This compound administration results in a selective, dose-dependent reduction of circulating B and T lymphocytes.[3] The lymphocyte count nadir typically occurs 2 to 3 months after the start of a treatment cycle. The median time for lymphocyte counts to recover to at least 800 cells per microliter is approximately 28 weeks.[3] This sustained depletion of lymphocytes forms the basis of its therapeutic effect in autoimmune diseases like MS.

Clinical Efficacy

This compound has demonstrated significant efficacy in both hematological malignancies and relapsing multiple sclerosis.

Hairy Cell Leukemia (HCL)

This compound is highly effective as a single agent for HCL, inducing high rates of durable complete remission after a single course of therapy.[9]

| Indication | Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) Rate | Source(s) |

| Hairy Cell Leukemia | This compound Monotherapy | 75-100% | 46-92% | [10] |

| Hairy Cell Leukemia | This compound + Rituximab | 97% | 97% | [6] |

| HCL Variant | This compound + Rituximab | 90% | 90% | [9] |

Relapsing Multiple Sclerosis (RMS)

Oral this compound is approved for relapsing forms of MS. The pivotal CLARITY study demonstrated its efficacy in reducing relapse rates and disability progression.[1]

| Endpoint (CLARITY Study, 96 weeks) | Placebo | This compound (3.5 mg/kg) | Reduction vs. Placebo | Source(s) |

| Annualized Relapse Rate | - | - | 58% | [1] |

| Patients Free from Disability Progression (3-month confirmed) | 81% | 87% | - | [11] |

| Average T1-Gd+ Lesions | 0.91 | 0.12 | - | [11] |

| Average Active T2 Lesions | 1.43 | 0.38 | - | [11] |

Toxicology and Safety Profile

The primary dose-limiting toxicity of this compound is myelosuppression, leading to neutropenia, anemia, and thrombocytopenia.[5][10]

| Toxicity Profile | Description | Source(s) |

| Hematological | Myelosuppression (dose-limiting). Lymphopenia is an expected pharmacologic effect. | [5][10][12] |

| Infections | Increased risk of infections due to immunosuppression, particularly herpes zoster. | [5][11][13] |

| Malignancy | A numerical imbalance in malignancy incidence was observed vs. placebo in clinical trials, but the difference was not statistically significant. | [13] |

| Hepatotoxicity | Generally not associated with significant serum enzyme elevations. Cases are uncommon. | [12][14] |

| Acute Toxicity (Preclinical) | Oral LD50 (Leukovir: this compound/Ribavirin combo) in mice: 4050 - 4150 mg/kg. | [15] |

Experimental Protocols

Deoxycytidine Kinase (dCK) Activity Assay

This protocol describes a luminescence-based method to quantify dCK activity by measuring the amount of ATP consumed during the phosphorylation of a substrate.

Methodology:

-

Cell Lysate Preparation: Lymphocytes (5 x 10^6 cells) are lysed using a suitable protein extraction reagent (e.g., CytoBuster™).[16]

-

dCK Enrichment: The dCK enzyme is enriched from the cell lysate using anion-exchange chromatography (e.g., Q Sepharose® beads).[11][16]

-

Kinase Reaction: The dCK-enriched extract is incubated in a reaction buffer containing a kinase substrate (e.g., deoxycytidine or this compound) and a known starting concentration of ATP.

-

ATP Quantification: After the reaction period, a reagent such as Kinase-Glo™ is added. This reagent contains luciferase and its substrate, luciferin. The luciferase enzyme utilizes the remaining ATP in the well to generate a luminescent signal.

-

Data Analysis: The luminescence is measured with a luminometer. The signal is inversely proportional to the amount of dCK activity; a lower signal indicates more ATP was consumed, and thus higher kinase activity.[11]

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

This protocol is a classic method to visualize the internucleosomal cleavage of DNA, a hallmark of apoptosis, which results in a characteristic "ladder" pattern on an agarose gel.[17]

Methodology:

-

Cell Harvesting: Collect both adherent and floating cells from culture after treatment with this compound to ensure all apoptotic cells are included. Pellet the cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer containing a non-ionic detergent (e.g., 10 mM Tris-HCl, 1 mM EDTA, 0.2% Triton X-100). Incubate on ice to lyse the cells while keeping the nuclei intact.[18]

-

Separation of Fragmented DNA: Centrifuge the lysate at high speed (e.g., ~13,000 x g). The supernatant will contain the small, fragmented DNA, while the pellet will contain intact chromatin from healthy cells.[18]

-

DNA Purification:

-

Transfer the supernatant to a new tube.

-

Treat with RNase A to remove RNA, followed by Proteinase K to digest proteins.

-

Perform a phenol:chloroform:isoamyl alcohol extraction to remove remaining protein contaminants.[18]

-

Precipitate the DNA from the aqueous phase using ethanol or isopropanol in the presence of salt (e.g., sodium acetate).[18]

-

-

Visualization:

-

Wash the DNA pellet with 70% ethanol and air dry.

-

Resuspend the purified DNA in a TE (Tris-EDTA) buffer.

-

Load the DNA onto a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium bromide).

-

Perform electrophoresis to separate the DNA fragments by size.

-

Visualize the DNA under UV light. A ladder-like pattern of fragments in multiples of ~180-200 base pairs indicates apoptosis.

-

Clinical Trial Protocol (Example: Relapsing MS)

This section outlines the general design of a pivotal Phase III clinical trial for this compound in relapsing MS, based on the CLARITY study.[2][19]

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, multi-center study.

-

Patient Population: Patients with a confirmed diagnosis of relapsing-remitting multiple sclerosis (RRMS).

-

Treatment Arms:

-

This compound Arm: A total cumulative dose of 3.5 mg/kg administered orally over a 96-week period. This is divided into two annual treatment courses. Each course consists of two treatment weeks (4-5 days each) separated by one month.[2]

-

Placebo Arm: Patients receive a matching placebo on the same schedule.

-

-

Primary Endpoint: The primary efficacy measure is the Annualized Relapse Rate (ARR) over the 96-week study period.

-

Key Secondary Endpoints:

-

Time to confirmed disability progression, as measured by the Expanded Disability Status Scale (EDSS).

-

Various MRI endpoints, including the number of new T1 gadolinium-enhancing (T1-Gd+) lesions and active T2 lesions.

-

-

Safety Monitoring: Patients are monitored for adverse events, with a particular focus on lymphocyte counts, infections, and malignancies.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. A double-blind, placebo-controlled, randomized trial of this compound in relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CLICK-MS and MASTER-2 Phase IV trial design: this compound tablets in suboptimally controlled relapsing multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-Term Results of the Sequential Combination of this compound and Rituximab in Hairy Cell Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Activation of deoxycytidine kinase during inhibition of DNA synthesis by 2-chloro-2'-deoxyadenosine (this compound) in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound with immediate rituximab for the treatment of patients with variant hairy cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]

- 11. researchgate.net [researchgate.net]

- 12. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 13. Long-term safety data from the this compound tablets clinical development program in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Paper: A Randomized Phase 2 Trial of 2nd-Line this compound with Concurrent or Delayed Rituximab in Patients with Classic Hairy Cell Leukemia [ash.confex.com]

- 15. scirp.org [scirp.org]

- 16. Different Susceptibility of T and B Cells to this compound Depends On Their Levels of Deoxycytidine Kinase Activity Linked to Activation Status - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Cladribine Assays in Leukemia Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction